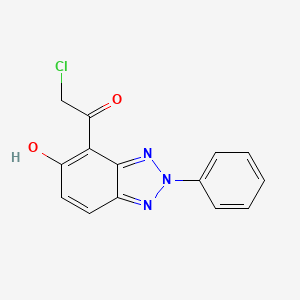![molecular formula C10H18N2O2 B14186560 N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide CAS No. 918637-97-5](/img/structure/B14186560.png)
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with nitrovinyl substrates in the presence of a catalytic amount of trifluoroacetic acid (TFA) . This reaction leads to the formation of 3,4-disubstituted pyrrolidine sulfonamides . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methoxymethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique methoxymethyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
918637-97-5 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)10(13)11-12-6-4-5-9(12)7-14-3/h9H,1,4-7H2,2-3H3,(H,11,13) |
InChI Key |
BIARCPAIGFWFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NN1CCCC1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)

![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)
![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)
![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)

![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
